molecular formula C20H19N7O6 B11491809 Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11491809
M. Wt: 453.4 g/mol
InChI Key: PCBWENNSMXEJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes multiple functional groups such as an oxadiazole ring, an acetylamino group, and a nitrophenyl group, makes it a subject of interest for researchers.

Preparation Methods

The synthesis of Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the acetylamino group and the nitrophenyl group. The final steps involve the formation of the dihydropyridine ring and the esterification to form the ethyl ester. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the nitrophenyl group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and acetylamino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H19N7O6

Molecular Weight

453.4 g/mol

IUPAC Name

ethyl 1-(4-acetamido-1,2,5-oxadiazol-3-yl)-6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyridine-3-carboxylate

InChI

InChI=1S/C20H19N7O6/c1-4-32-20(29)15-10(2)26(19-18(23-11(3)28)24-33-25-19)17(22)14(9-21)16(15)12-6-5-7-13(8-12)27(30)31/h5-8,16H,4,22H2,1-3H3,(H,23,24,28)

InChI Key

PCBWENNSMXEJEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C#N)N)C3=NON=C3NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.